Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate
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Overview
Description
Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate is a synthetic organic compound with the molecular formula C₁₈H₁₈F₃NO₄. This compound is characterized by the presence of an isopropyl group, an amino group, a methyl group, and a trifluoromethoxyphenoxy group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can regenerate the amino group.
Scientific Research Applications
Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-amino-4-methylbenzoate: Lacks the trifluoromethoxyphenoxy group, resulting in different chemical properties.
Isopropyl 2-amino-5-(4-(trifluoromethoxy)phenoxy)benzoate: Similar structure but with a different substitution pattern on the benzoate core.
Uniqueness
Isopropyl 2-amino-4-methyl-5-(4-(trifluoromethoxy)phenoxy)benzoate is unique due to the presence of the trifluoromethoxyphenoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C18H18F3NO4 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
propan-2-yl 2-amino-4-methyl-5-[4-(trifluoromethoxy)phenoxy]benzoate |
InChI |
InChI=1S/C18H18F3NO4/c1-10(2)24-17(23)14-9-16(11(3)8-15(14)22)25-12-4-6-13(7-5-12)26-18(19,20)21/h4-10H,22H2,1-3H3 |
InChI Key |
GESQWEAXWPPZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC2=CC=C(C=C2)OC(F)(F)F)C(=O)OC(C)C)N |
Origin of Product |
United States |
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